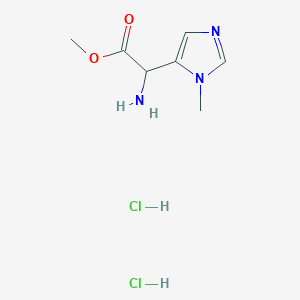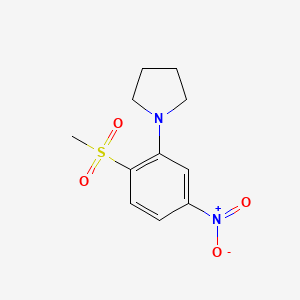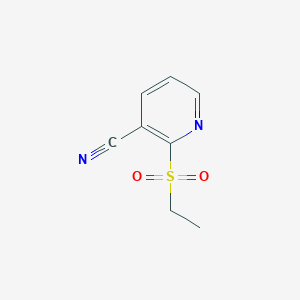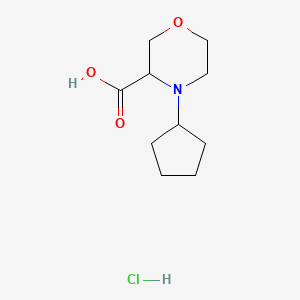
2,2-Dimethyl-3-(trifluoromethyl)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-(trifluoromethyl)pyrrolidine hydrochloride is a chemical compound that has gained significant attention in the scientific community, particularly in the field of medicinal chemistry. It is a key intermediate in the synthesis of various drugs, including antipsychotic and antidepressant medications.
Applications De Recherche Scientifique
Medicine: Pharmacological Agent Synthesis
2,2-Dimethyl-3-(trifluoromethyl)pyrrolidine hydrochloride: is utilized in the synthesis of pharmacological agents due to its trifluoromethyl group, which is a common moiety in many FDA-approved drugs . This group can significantly alter the biological activity of compounds, making it valuable in drug design and development.
Agriculture: Crop Protection Chemicals
In the agricultural sector, this compound serves as an intermediate in the synthesis of crop protection chemicals . The trifluoromethyl group enhances the effectiveness of pesticides, contributing to the protection of crops from various pests.
Material Science: Fluorinated Compound Development
The unique properties of the trifluoromethyl group make 2,2-Dimethyl-3-(trifluoromethyl)pyrrolidine hydrochloride a candidate for developing advanced materials with specific desired properties, such as increased durability or chemical resistance .
Chemical Synthesis: Building Block for Fluorinated Molecules
This compound is a valuable building block in chemical synthesis, particularly for creating fluorinated molecules that have applications in pharmaceuticals, agrochemicals, and material science due to their unique physicochemical properties .
Analytical Chemistry: Reference Standards
In analytical chemistry, 2,2-Dimethyl-3-(trifluoromethyl)pyrrolidine hydrochloride can be used to create reference standards for chromatographic analysis, aiding in the identification and quantification of complex mixtures .
Environmental Science: Study of Environmental Impact
The environmental impact of fluorinated compounds, including those related to 2,2-Dimethyl-3-(trifluoromethyl)pyrrolidine hydrochloride , is an area of study within environmental science. Researchers investigate the persistence and bioaccumulation potential of these compounds in ecosystems .
Propriétés
IUPAC Name |
2,2-dimethyl-3-(trifluoromethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N.ClH/c1-6(2)5(3-4-11-6)7(8,9)10;/h5,11H,3-4H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSJLLFMPKNXMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)C(F)(F)F)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride](/img/structure/B1431968.png)
![2-[(4-Chloro-6-fluoroquinolin-8-yl)amino]ethan-1-ol](/img/structure/B1431969.png)







![Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride](/img/structure/B1431982.png)


